molecular formula C7H17NOS B13192117 1-Amino-5-(ethylsulfanyl)pentan-3-ol

1-Amino-5-(ethylsulfanyl)pentan-3-ol

Katalognummer: B13192117
Molekulargewicht: 163.28 g/mol
InChI-Schlüssel: RAEKZCOGBLVZDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-5-(ethylsulfanyl)pentan-3-ol is an organic compound with the molecular formula C7H17NOS It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-5-(ethylsulfanyl)pentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloropentan-1-ol with ethyl mercaptan in the presence of a base to form 5-(ethylsulfanyl)pentan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-5-(ethylsulfanyl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The ethylsulfanyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino alcohols.

Wissenschaftliche Forschungsanwendungen

1-Amino-5-(ethylsulfanyl)pentan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-5-(ethylsulfanyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the ethylsulfanyl group.

    3-Amino-1-propanol: A shorter chain amino alcohol with different chemical properties.

Uniqueness: 1-Amino-5-(ethylsulfanyl)pentan-3-ol is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.

Eigenschaften

Molekularformel

C7H17NOS

Molekulargewicht

163.28 g/mol

IUPAC-Name

1-amino-5-ethylsulfanylpentan-3-ol

InChI

InChI=1S/C7H17NOS/c1-2-10-6-4-7(9)3-5-8/h7,9H,2-6,8H2,1H3

InChI-Schlüssel

RAEKZCOGBLVZDQ-UHFFFAOYSA-N

Kanonische SMILES

CCSCCC(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.